Methylmalonic acid-d3

Descripción

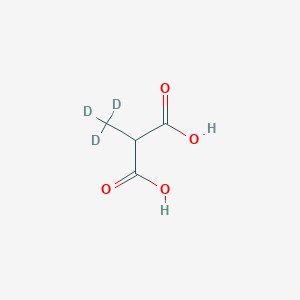

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(trideuteriomethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVHBGGAOATLY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445266 | |

| Record name | Methyl-d3-malonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42522-59-8 | |

| Record name | Methyl-d3-malonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-d3-malonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Deuterated Compounds in Chemical and Biochemical Sciences

The introduction of deuterium (B1214612), the stable heavy isotope of hydrogen, into scientific research marked a significant turning point in the chemical and biochemical sciences. Discovered in 1931 by American chemist Harold Urey, deuterium's unique properties opened new avenues for investigation. wikipedia.org Initially, the primary application of deuteration was in the study of kinetic isotope effects, where the substitution of hydrogen with deuterium, which forms a stronger carbon-deuterium bond, could significantly alter reaction rates. nih.govscielo.org.mx This effect provided a powerful method for probing the mechanisms of chemical reactions.

By the 1960s, the concept of incorporating deuterium into drug compounds began to take shape. nih.gov Researchers recognized that deuteration could modify the metabolic pathways of drugs, potentially improving their pharmacokinetic profiles by slowing down their breakdown in the body. nih.govnih.gov This strategy, often referred to as the "deuterium switch," has gained considerable traction in pharmaceutical chemistry, leading to the development of deuterated drugs with enhanced therapeutic properties. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, was authorized in 2017, underscoring the therapeutic potential of this approach. wikipedia.orgnih.gov

Significance of Isotopic Labeling in Mechanistic Elucidation and Pathway Analysis

Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with one of its isotopes to trace the journey of that atom through a chemical reaction or a metabolic pathway. ias.ac.infiveable.me This method offers profound insights into the intricate, step-by-step processes that are often invisible to other analytical techniques. ias.ac.innumberanalytics.com By tracking the position of the isotopic label in the products of a reaction, researchers can deduce the underlying mechanism, including the formation of transient intermediates. ias.ac.in

The applications of isotopic labeling are extensive and include:

Mechanistic Studies: Understanding the precise sequence of bond-forming and bond-breaking events. catalysis.blog

Tracer Studies: Monitoring the fate of specific atoms or molecular fragments. numberanalytics.com

Kinetic Isotope Effect (KIE) Studies: Investigating the effect of isotopic substitution on reaction rates to identify the rate-determining step. catalysis.blog

Metabolic Pathway Elucidation: Tracing the transformation of substrates through complex biochemical networks. fiveable.menih.gov

Stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) are frequently used because they are non-radioactive and less disruptive to the biological system under investigation. fiveable.me Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then employed to detect the location of these labels, providing a clear picture of the molecular transformations. wikipedia.orgfiveable.me

Overview of Methyl D3 Malonic Acid As a Stable Isotope Labeled Tracer and Internal Standard

Advanced Synthetic Methodologies for Deuterium Incorporation

Precursor Selection and Deuteration Routes

The preparation of Methyl-d3-malonic acid can be approached through several strategic routes, primarily involving either the use of a pre-deuterated backbone or the introduction of a deuterated methyl group.

One common and effective method begins with the deuteration of malonic acid itself. Normal malonic acid can be repeatedly exchanged with deuterium oxide (D₂O) to replace the acidic methylene (B1212753) protons with deuterium, yielding malonic acid-d₄. cdnsciencepub.comiaea.org This deuterated precursor can then be used in subsequent steps. For instance, deuterated malonic acid can be decarboxylated to produce deuterated acetic acid, which is then converted into silver acetate-d₃. This silver salt reacts smoothly with bromine in a Hunsdiecker-type reaction to yield methyl-d3 bromide with high isotopic purity (e.g., 99.3 atom % deuterium). cdnsciencepub.com

Alternatively, a more direct approach follows the principles of the malonic ester synthesis. youtube.commasterorganicchemistry.com In this pathway, a standard, non-deuterated malonic ester (such as diethyl malonate) is treated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then alkylated using a deuterated methylating agent, specifically methyl-d3 bromide . youtube.com Subsequent acidic hydrolysis of the resulting ester groups, followed by heating to induce decarboxylation, yields the final Methyl-d3-malonic acid product. masterorganicchemistry.com

Optimization of Reaction Conditions for Isotopic Purity and Yield

Achieving high isotopic purity and maximizing product yield are paramount in the synthesis of isotopically labeled standards. The optimization of reaction conditions is a critical focus of the synthetic process. For the deuteration of malonic acid via exchange with D₂O, the process is repeated multiple times with fresh deuterium oxide to drive the equilibrium toward complete deuteration. iaea.org

In the Hunsdiecker-type synthesis of methyl-d3 bromide from silver acetate-d₃, the reaction is performed with a slight excess of bromine in a sealed tube under reduced pressure, allowing for controlled contact between the dry reagents. cdnsciencepub.com This procedure is reported to be smooth, complete in about half an hour, and consistently produces high yields of 75-82%. cdnsciencepub.com

When applying the malonic ester synthesis, reaction conditions are carefully controlled at each step. The deprotonation step must be complete to avoid side reactions, and the subsequent SN2 alkylation with methyl-d3 bromide is typically performed in an appropriate solvent to ensure efficient reaction. youtube.com The final hydrolysis and decarboxylation steps are also optimized by controlling temperature and acid concentration to ensure the clean formation of the desired carboxylic acid without significant byproduct formation. masterorganicchemistry.com General optimization strategies often involve screening various solvents, bases, and temperature profiles to find the conditions that give the highest yield and chemical purity. researchgate.netkochi-tech.ac.jp

Scalability Considerations for Research and Industrial Applications

The scalability of a synthetic route determines its feasibility for producing quantities required for widespread research and commercial use. The method starting from the deuteration of malonic acid with heavy water is noted for its simplicity and has been successfully conducted on a one-mole scale, indicating its suitability for producing significant research quantities. cdnsciencepub.comiaea.org The reagents, particularly malonic acid, are inexpensive and readily available. grafiati.com While deuterium oxide represents a significant cost, its efficient use and potential for recovery can make the process economically viable for producing a high-value compound like Methyl-d3-malonic acid. The subsequent steps to convert the deuterated precursor to the final product are high-yielding and straightforward, further supporting the scalability of this route for both laboratory and potential industrial applications. cdnsciencepub.com

Derivatization Techniques for Enhanced Analytical Detection

Methyl-d3-malonic acid is primarily used as an internal standard in quantitative analysis, often by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comncats.io To improve its chromatographic behavior and detection sensitivity, it is chemically modified through derivatization.

Esterification with Alcohols (e.g., butanol, cyclohexanol)

A fundamental derivatization strategy for carboxylic acids is esterification. The two carboxylic acid groups of Methyl-d3-malonic acid can be reacted with various alcohols to form diesters. This transformation increases the volatility of the analyte, which is essential for GC-MS analysis. The reaction is typically carried out by heating the acid with an excess of the alcohol in the presence of an acid catalyst. pan.pl

For example, esterification with butanol produces the corresponding dibutyl ester, while reaction with cyclohexanol yields the dicyclohexyl ester. researchgate.netnih.gov These reactions convert the polar carboxylic acid groups into less polar ester functional groups, leading to better peak shape and shorter retention times in gas chromatography.

Table 1: Examples of Esterification Reactions for Malonic Acid Derivatives

| Reactant | Alcohol | Catalyst | Product |

|---|---|---|---|

| Malonic Acid | Butan-1-ol | Sulfuric Acid, Phosphotungstic Acid pan.pl | Dibutyl Malonate |

| Malonic Acid | Cyclohexanol | Not Specified | Dicyclohexyl Malonate |

| Malonic Acid Half-Oxyester | Various Alcohols | Morpholine researchgate.net | Substituted Acrylates |

Reaction with Pentafluorobenzyl Bromide (PFB-Br) and Formation of Multi-PFB Derivatives

For highly sensitive analyses, particularly using GC with electron capture detection or negative-ion chemical ionization (NICI) mass spectrometry, derivatization with pentafluorobenzyl bromide (PFB-Br) is a superior method. researchgate.net The resulting pentafluorobenzyl esters are highly electronegative and thus provide a strong signal in these detection modes.

The reaction of Methyl-d3-malonic acid with PFB-Br in a solvent like acetone (B3395972), when heated (e.g., at 80 °C for 60 minutes), converts the two carboxylic acid groups into PFB esters, forming the di-PFB derivative. mdpi.comnih.gov In GC-MS analysis using NICI, the resulting di-PFB derivative of Methyl-d3-malonic acid is detected via a characteristic mass fragment at a mass-to-charge ratio (m/z) of 236. nih.gov

Interestingly, a more extensive derivatization can occur under specific conditions. In the presence of an organic base such as N,N-diisopropylamine (Hünig's base), not only do the carboxylic acid groups form esters, but the methine proton at the C-2 position is also abstracted due to its C-H acidity. mdpi.comnih.gov This allows for a third PFB group to be attached directly to the carbon backbone, resulting in an unusual tripentafluorobenzyl derivative. This tri-PFB derivative of Methyl-d3-malonic acid is identified by a distinct and more intense mass fragment at m/z 352, offering a highly specific and sensitive option for quantification. grafiati.commdpi.comnih.gov

Table 2: Derivatization of Methyl-d3-malonic Acid (d3-MMA) with PFB-Br

| Reaction Conditions | Product | Detection Mode | Characteristic Ion (m/z) | Reference |

|---|---|---|---|---|

| PFB-Br in acetone, 80 °C, 60 min | Di-pentafluorobenzyl ester of d3-MMA | GC-MS (NICI) | 236 | mdpi.comnih.gov |

| PFB-Br in acetone with N,N-diisopropylamine, 80 °C, 60 min | Tri-pentafluorobenzyl derivative of d3-MMA | GC-MS (NICI) | 352 | grafiati.commdpi.comnih.gov |

Hydrazone Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitation

The quantitative analysis of small, polar molecules like Methyl-d3-malonic acid by liquid chromatography-mass spectrometry (LC-MS) often requires chemical derivatization. This process enhances the chromatographic retention, improves ionization efficiency, and increases the selectivity and sensitivity of the assay. One effective strategy for dicarboxylic acids is derivatization to form hydrazones.

A commonly employed reagent for this purpose is 3-nitrophenylhydrazine (B1228671) (3-NPH). The reaction involves the condensation of 3-NPH with the carboxyl groups of Methyl-d3-malonic acid in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst, often pyridine. This reaction converts the polar carboxylic acid groups into less polar, more readily ionizable hydrazone derivatives. The resulting derivative is more amenable to reverse-phase LC separation and exhibits improved detection by mass spectrometry, particularly in negative ion mode.

The use of an isotopically labeled internal standard, such as Methyl-d3-malonic acid, is crucial for accurate quantitation. nih.gov This standard is added to the sample prior to extraction and derivatization, and it experiences the same processing as the analyte of interest, methylmalonic acid (MMA). By comparing the signal of the derivatized analyte to that of the derivatized internal standard, any variability in extraction efficiency or derivatization yield can be corrected for, leading to highly accurate and precise measurements. nih.gov

Studies have demonstrated that 3-NPH derivatization significantly improves the sensitivity, quantitation accuracy, and chromatographic peak shape and resolution for malonic acids, including MMA. nih.gov The derivatized metabolites have also been found to be stable for extended periods, which is advantageous for high-throughput clinical analyses. nih.gov

The general reaction for the derivatization of Methyl-d3-malonic acid with 3-nitrophenylhydrazine is as follows:

Methyl-d3-malonic acid + 2(3-nitrophenylhydrazine) --(EDC, Pyridine)--> Bis(3-nitrophenylhydrazone) of Methyl-d3-malonic acid + 2H₂O

This derivatization strategy has been successfully applied to the analysis of various dicarboxylic acids in biological matrices, providing a robust and reliable method for their quantification.

Mass Spectrometry-Based Quantitation

Mass spectrometry (MS) has become the cornerstone for the quantitative analysis of methylmalonic acid, largely replacing older, more cumbersome methods. researchgate.net The integration of MS with chromatographic separation techniques provides robust and reliable platforms for MMA measurement in complex biological samples like serum, plasma, and urine. cerilliant.comsigmaaldrich.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for MMA quantitation due to its high sensitivity, specificity, and throughput. researchgate.netnih.gov This methodology often involves the use of methyl-d3-malonic acid as an internal standard to ensure accuracy. ncats.iotestcatalog.org

Stable Isotope Dilution Analysis (SIDA) is a gold-standard method for achieving absolute quantification in mass spectrometry. In the context of MMA analysis, a known amount of methyl-d3-malonic acid is added to the biological sample at the beginning of the sample preparation process. ncats.iotestcatalog.org Because d3-MMA is chemically identical to the endogenous, unlabeled MMA, it experiences the same extraction inefficiencies and matrix effects during sample processing and analysis. ncats.io By measuring the ratio of the signal from the unlabeled MMA to the labeled d3-MMA, a highly accurate and precise concentration of the endogenous MMA can be determined, effectively correcting for any sample loss or ionization suppression. testcatalog.orgmayocliniclabs.com This approach is fundamental to many LC-MS/MS methods for MMA quantification in serum, plasma, and urine. ncats.iotestcatalog.orgnih.gov

Table 1: Key Features of Stable Isotope Dilution Analysis (SIDA) using Methyl-d3-malonic acid

| Feature | Description | Reference |

| Principle | A known amount of methyl-d3-malonic acid is added to a sample. The ratio of the unlabeled analyte to the labeled internal standard is measured to determine the concentration of the unlabeled analyte. | ncats.iotestcatalog.org |

| Advantage | Corrects for sample loss during preparation and for matrix effects (ion suppression or enhancement) during analysis, leading to high accuracy and precision. | testcatalog.orgmayocliniclabs.com |

| Application | Widely used in LC-MS/MS and GC-MS methods for the absolute quantification of methylmalonic acid in biological fluids. | ncats.ionih.gov |

Multiple Reaction Monitoring (MRM) is a scan mode in tandem mass spectrometry that significantly enhances the selectivity and sensitivity of an assay. testcatalog.orgmayocliniclabs.com In an MRM experiment for MMA, the first mass spectrometer (quadrupole) is set to select the deprotonated molecular ion (precursor ion) of both unlabeled MMA (m/z 117.3) and the internal standard, methyl-d3-malonic acid (m/z 120.2). restek.comrestek.com These selected ions are then fragmented in a collision cell, and the second mass spectrometer is set to monitor for specific fragment ions (product ions), for instance, m/z 73.1 for MMA and m/z 76.2 for d3-MMA. restek.comrestek.com This process of monitoring for a specific precursor-to-product ion transition for each analyte minimizes interference from other compounds in the sample matrix, thereby increasing the signal-to-noise ratio and improving the limits of detection and quantification. researchgate.nettestcatalog.org The careful selection of MRM transitions is also crucial for separating MMA from its isomer, succinic acid. mayocliniclabs.com

Table 2: Example of MRM Transitions for MMA and d3-MMA

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Methylmalonic acid | 117.3 | 73.1 | restek.comrestek.com |

| Methyl-d3-malonic acid | 120.2 | 76.2 | restek.comrestek.com |

Methylmalonic acid is a polar molecule, which can make it challenging to retain on traditional reversed-phase liquid chromatography columns. phenomenex.com Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that is well-suited for polar and hydrophilic compounds. google.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, such as acetonitrile (B52724). google.combohrium.com This allows for the effective retention and separation of polar analytes like MMA. bohrium.com When coupled with mass spectrometry, HILIC provides a robust method for quantifying MMA in biological samples, often without the need for derivatization. bohrium.comresearchgate.net A common HILIC method involves a mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. bohrium.com The use of methyl-d3-malonic acid as an internal standard in HILIC-MS methods remains essential for accurate quantification. bohrium.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC. This results in higher separation efficiency, improved resolution, and faster analysis times. nih.gov When coupled with tandem mass spectrometry, UPLC-MS/MS offers a high-throughput and sensitive method for the quantification of MMA in small sample volumes. nih.gov The enhanced efficiency of UPLC allows for excellent separation of MMA from its interfering isomer, succinic acid, in a short run time. nih.gov An automated UPLC-MS/MS method has been validated for the routine analysis of MMA in serum and plasma, demonstrating good precision and linearity. nih.gov As with other LC-MS/MS methods, methyl-d3-malonic acid is employed as the internal standard to ensure the accuracy of the results. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantification of methylmalonic acid. sigmaaldrich.comnih.gov For GC-MS analysis, MMA, which is non-volatile, must first be converted into a volatile derivative. nih.govresearchgate.net Common derivatization agents include silylating agents like trimethylsilyl (B98337) (TMS) or pentafluorobenzyl bromide (PFB-Br). nih.govresearchgate.netmdpi.com Stable isotope dilution using methyl-d3-malonic acid is also a cornerstone of quantitative GC-MS methods for MMA. nih.govnih.govmdpi.com The d3-MMA internal standard is derivatized in the same manner as the unlabeled MMA, and the ratio of their respective ions is used for quantification. nih.govmdpi.com For example, when using tert-butyldimethylsilyl derivatives, selected-ion monitoring can be used to track m/z 403 for methylmalonic acid and m/z 406 for methyl-d3-malonic acid. nih.gov GC-MS methods have demonstrated good linearity, recovery, and precision for the analysis of MMA in serum and urine. nih.govnih.gov

Addressing Matrix Effects and Ion Suppression in Biological Samples

Biological samples such as serum, plasma, and urine are complex matrices containing numerous endogenous compounds. nih.govmdpi.com These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. mdpi.comnih.gov This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy of quantitative analysis. mdpi.comnih.gov

The use of a stable isotope-labeled internal standard like d3-MMA is the most effective strategy to compensate for matrix effects. mdpi.commydms.dk Since d3-MMA is chemically identical to the native MMA, it co-elutes from the chromatographic column and experiences the same matrix effects. mydms.dk By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression or enhancement can be effectively normalized. mydms.dk

Several sample preparation techniques can also be employed to minimize matrix effects. These include:

Protein Precipitation: A simple and common method to remove the bulk of proteins from plasma or serum samples. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquids. nih.gov

Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain the analyte of interest while matrix components are washed away. nih.govresearchgate.net

Ultrafiltration: This method separates analytes from high-molecular-weight matrix components like proteins based on size. researchgate.net

Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization. nih.gov

The choice of ionization technique can also influence the extent of matrix effects. Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI). researchgate.net

Chromatographic Separation Principles

Effective chromatographic separation is essential for the accurate analysis of methylmalonic acid, particularly to resolve it from isomeric interferences.

Column Chemistries for Methylmalonic Acid Separation (e.g., C18, Synergi Hydro-RP, ZIC®-HILIC)

The choice of the stationary phase (column chemistry) is critical for achieving the desired separation. Several types of columns are used for MMA analysis:

C18 Columns: These are the most common type of reversed-phase columns. nih.govrestek.com The stationary phase consists of silica (B1680970) particles bonded with C18 alkyl chains, making it hydrophobic. To retain a polar compound like MMA on a C18 column, the mobile phase needs to be highly aqueous, and the pH is often adjusted to suppress the ionization of the carboxylic acid groups. nih.govrestek.com

Synergi Hydro-RP: This is a polar-endcapped C18 column that is designed to be stable in 100% aqueous mobile phases. hplcmart.comphenomenex.com The polar endcapping provides a different selectivity compared to traditional C18 columns and can offer enhanced retention for polar compounds like MMA. hplcmart.comphenomenex.com

ZIC®-HILIC (Zwitterionic Hydrophilic Interaction Liquid Chromatography): HILIC is a separation mode that uses a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. researchgate.netmerckmillipore.com The ZIC®-HILIC column has a zwitterionic stationary phase, which allows for hydrophilic partitioning combined with weak ionic interactions. researchgate.netmerckmillipore.com This is particularly well-suited for the retention and separation of highly polar compounds like MMA without the need for derivatization. researchgate.net

Mobile Phase Optimization for Isocratic and Gradient Elution

The mobile phase composition plays a crucial role in controlling the retention and elution of analytes. Both isocratic and gradient elution methods are used for MMA analysis.

Isocratic Elution: In this mode, the mobile phase composition remains constant throughout the analytical run. mastelf.com This is often preferred for simpler, high-throughput methods. For reversed-phase separation of MMA, an isocratic mobile phase typically consists of a mixture of an aqueous buffer (e.g., containing formic acid or ammonium acetate) and an organic solvent like methanol (B129727) or acetonitrile. mydms.dknih.gov Optimization involves adjusting the ratio of the organic solvent to the aqueous buffer to achieve the desired retention time and separation. mastelf.com

Gradient Elution: In gradient elution, the composition of the mobile phase is changed during the run, typically by increasing the proportion of the organic solvent. mastelf.commastelf.com This is particularly useful for complex samples containing compounds with a wide range of polarities, as it can improve peak shape and reduce analysis time. mastelf.com A typical gradient for MMA analysis might start with a high percentage of the aqueous phase and gradually increase the organic phase to elute more strongly retained compounds. mastelf.comaapco.org

The pH of the mobile phase is a critical parameter, especially in reversed-phase chromatography, as it affects the ionization state and, therefore, the retention of MMA. mastelf.com

Strategies for Resolving Isomeric Interferences (e.g., succinic acid)

One of the major challenges in MMA analysis is its co-elution with its structural isomer, succinic acid. nih.govphenomenex.comnih.gov Since they have the same molecular weight, they cannot be distinguished by a single-stage mass spectrometer without chromatographic separation. nih.gov

Several strategies are employed to resolve this interference:

Chromatographic Resolution: The most direct approach is to optimize the chromatographic conditions to achieve baseline separation of MMA and succinic acid. This can be accomplished by carefully selecting the column chemistry and mobile phase composition. nih.govphenomenex.com For example, a C18 column with an isocratic mobile phase of 0.1% acetic acid in a methanol/water mixture has been shown to effectively separate the two isomers. nih.gov

Derivatization: Certain derivatization reactions can be specific to MMA. For example, the formation of the tripentafluorobenzyl derivative of MMA under specific conditions is not observed with succinic acid, thus providing a high degree of specificity. nih.gov

Tandem Mass Spectrometry (MS/MS): While the parent ions of MMA and succinic acid are the same, their fragmentation patterns in MS/MS can differ. By monitoring specific fragment ions (transitions) for each compound, it is possible to differentiate and quantify MMA even if it is not fully separated from succinic acid chromatographically. researchgate.net However, chromatographic separation is still preferred to minimize potential ion suppression effects. nih.gov

Quality Control and Assurance in Analytical Procedures

In the quantitative analysis of methylmalonic acid (MMA), where Methyl-d3-malonic acid (MMA-d3) serves as a crucial internal standard, rigorous quality control and assurance procedures are paramount. These measures ensure the reliability, accuracy, and reproducibility of the analytical method. The use of a stable isotope-labeled internal standard like MMA-d3 is fundamental to correcting for variations during sample preparation and analysis, such as extraction inefficiencies or fluctuations in instrument response. nih.govresearchgate.net Validation of these analytical methods involves a comprehensive assessment of calibration curve linearity, detection limits, precision, accuracy, and the stability of the analyte and internal standard. nih.gov

Calibration Curve Development and Linearity Assessment

The development of a robust calibration curve is a foundational step in quantitative bioanalysis. In methods utilizing MMA-d3, a constant amount of the internal standard is added to a series of calibrators with known concentrations of unlabeled MMA. nih.govgoogle.com These calibrators are typically prepared in a surrogate matrix, such as stripped human serum, aqueous buffer, or phosphate-buffered saline, especially since obtaining an analyte-free plasma matrix is often impractical. nih.govlcms.czthermofisher.com The instrument response is measured for both the analyte (MMA) and the internal standard (MMA-d3), and a calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. google.com

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net This is assessed by performing a linear regression analysis on the data points of the calibration curve. The resulting correlation coefficient (r or r²) is a measure of how well the data fits the linear model, with values close to 1.000 indicating excellent linearity. researchgate.net Numerous studies employing MMA-d3 as an internal standard for MMA quantification have demonstrated outstanding linearity across wide concentration ranges, suitable for clinical research and diagnostic applications. thermofisher.comrestek.com For instance, methods have shown linearity with correlation factors (R²) consistently above 0.995 in various biological matrices. thermofisher.comrestek.comnih.govwaters.com

Table 1: Examples of Linearity in Analytical Methods Using Methyl-d3-malonic acid

| Linear Range | Correlation Coefficient (r or r²) | Matrix | Analytical Method | Source |

|---|---|---|---|---|

| 10–10,000 nmol/L | r² = 0.998 | Dried Blood Spot (DBS) | LC-MS/MS | researchgate.netnih.gov |

| 25–100,000 nM | Not specified, but precision <2.8% and accuracy ±7% | Aqueous Diluent | LC-HRMS (Q Exactive Focus) | lcms.cz |

| 10–500 ng/mL | r² ≥ 0.999 | SeraFlx BIOMATRIX (surrogate) | LC-MS/MS | restek.comrestek.com |

| 6.8–1524 nmol/L | r² > 0.995 | Serum | LC-MS/MS (Xevo TQ-S micro) | waters.com |

| 0.1–1.0 µM | Not specified, but consistent linearity reported | Plasma | LC-ESI-MS/MS | mydms.dk |

| 50–1000 nM | Not specified | Plasma | LC-MS (ZIC-HILIC) | google.com |

| 220–1404 nM | r² > 0.999 | Plasma/Serum | LC-MS/MS (TSQ Quantis) | thermofisher.com |

Determination of Limits of Detection and Quantitation

The limit of detection (LOD) and the lower limit of quantitation (LLOQ) are critical parameters for assessing the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The LLOQ is the lowest concentration that can be measured with a defined level of precision and accuracy (e.g., a signal-to-noise ratio ≥10). researchgate.netnih.gov

In assays for MMA using MMA-d3, these limits are determined by analyzing samples with progressively lower concentrations of MMA. The use of highly sensitive instrumentation, such as tandem mass spectrometers, allows for the detection and quantification of MMA at very low physiological levels. waters.com This is particularly important for distinguishing between healthy individuals and those with early-stage vitamin B12 deficiency or mild forms of methylmalonic acidemia. nih.gov Studies have reported LLOQs as low as 10 nmol/L in dried blood spots and 21 nmol/L in serum, demonstrating the high sensitivity achievable with these methods. waters.comresearchgate.netnih.gov

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) in MMA Analysis

| LOD | LOQ / LLOQ | Matrix | Analytical Method | Source |

|---|---|---|---|---|

| <0.058 µmol/L | 0.085 µmol/L | Serum | LC-MS/MS | nih.gov |

| 0.1 µM (S/N ratio ≥10) | 0.1 µM | Plasma | LC-ESI-MS/MS | mydms.dk |

| Not specified | 10 nmol/L (S/N ratio ≥10) | Dried Blood Spot (DBS) | LC-MS/MS | researchgate.netnih.gov |

| Not specified | 25 nM | Aqueous Diluent | LC-HRMS (Q Exactive Focus) | lcms.cz |

| Not specified | 21 nmol/L (Precision <20% RSD) | Serum | LC-MS/MS (Xevo TQ-S micro) | waters.com |

| 3.12 µM | 6.25 µM | Plasma | HPLC (for Homocysteine, related context) | elsevier.es |

| 0.03 µmol/L | 0.09 µmol/L | Plasma | HILIC-LC-MS | bohrium.com |

Assessment of Intra- and Inter-assay Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. It is usually expressed as the coefficient of variation (CV%), with lower values indicating higher precision.

Intra-assay precision (or repeatability) measures precision within a single analytical run. thermofisher.comelsevier.es

Inter-assay precision (or reproducibility) measures precision across different analytical runs, often on different days or with different analysts. thermofisher.comelsevier.es

Accuracy is the closeness of the mean of a set of results to the actual or true value, often assessed through recovery studies by spiking a known quantity of the analyte into a sample matrix. lcms.cz

The use of MMA-d3 as an internal standard significantly enhances both precision and accuracy by correcting for procedural variations. mydms.dk Validation studies consistently demonstrate excellent performance, with intra- and inter-assay CVs typically below 15%, and often below 10%, which is a common benchmark for bioanalytical method validation. nih.govnih.gov Accuracy, measured by the recovery of spiked MMA, is frequently reported to be between 90% and 110%. lcms.cznih.govbohrium.com

Table 3: Precision and Accuracy Data from Various MMA Quantification Methods

| Concentration Levels | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (Recovery %) | Matrix | Source |

|---|---|---|---|---|---|

| 0.13, 0.25, 0.60, 2.02 µmol/L | 1.3–3.3% | 3.8–8.5% | 94.8–96.9% | Serum | nih.gov |

| 0.29 µM | 1.5% | 6.7% | 100% | Plasma | mydms.dk |

| Not specified | 0.49% | 2.3% | 93–96% | Dried Blood Spot (DBS) | researchgate.netnih.gov |

| Two control levels | <1.8% | <1.7% | -1.0% to 0.8% (bias) | Plasma/Serum | thermofisher.com |

| 87.5, 260, 583 nM | <1.5% | <1.4% | 91.8–103% | Plasma | lcms.cz |

| 100, 400, 800 nMol/L | <15% | <15% | Not specified | Serum | nih.gov |

| 0.24, 0.95 µmol/L | <1.8% | <6.4% | Not specified | Serum | lu.se |

| Two control levels | <3.4% | <4.0% | Not specified | Serum | waters.com |

| 20, 40, 75 µM | <5% | <6% | >85% | Plasma | elsevier.es |

Stability Studies of Analyte and Internal Standard in Prepared Samples

Stability studies are essential to ensure that the concentration of the analyte (MMA) and the internal standard (MMA-d3) does not change from the time of sample collection to the moment of analysis. This includes evaluating their stability in the biological matrix under different storage conditions and the stability of the processed samples (e.g., extracts) prior to injection into the analytical instrument. researchgate.net

For MMA analysis, studies have investigated its stability in dried blood spots, a convenient sample type for large-scale screening. Research has shown that MMA in DBS is stable for at least one week at room temperature, for eight weeks when refrigerated, and for a minimum of one year when stored at -80°C. researchgate.netnih.gov The stability of the internal standard, MMA-d3, is expected to be identical to that of the unlabeled MMA due to their structural similarity. mdpi.com The stability of MMA in plasma and urine is well-established. mdpi.com Furthermore, some analytical kits specify that prepared calibrators and controls containing MMA-d3 can be stored at -70°C for up to 12 months. lu.se These findings confirm that with appropriate storage, sample integrity can be maintained, ensuring that the measured concentrations are accurate reflections of the initial physiological levels.

Table 4: Stability of Methylmalonic Acid in Various Conditions

| Matrix | Storage Temperature | Duration of Stability | Source |

|---|---|---|---|

| Dried Blood Spot (DBS) | Room Temperature | 1 week | researchgate.netnih.gov |

| Dried Blood Spot (DBS) | Refrigerator (+4°C) | 8 weeks | researchgate.netnih.gov |

| Dried Blood Spot (DBS) | -80°C | At least 1 year | researchgate.netnih.gov |

| Stock Solution (in methanol) | Refrigerator | 8 hours | tandfonline.com |

| Aliquots of calibrators and internal standard | -70°C | Up to 12 months | lu.se |

Methyl D3 Malonic Acid in Metabolic Research and Pathway Elucidation

Tracer Applications in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates of intracellular metabolic reactions. nih.govnih.gov By introducing a stable isotope-labeled compound like Methyl-d3-malonic acid into a biological system, researchers can track the labeled atoms as they are incorporated into downstream metabolites. wikipedia.orgmedchemexpress.com The pattern and extent of isotope labeling in these metabolites provide quantitative data on the contributions of different pathways to their production, effectively mapping the flow of carbon and other elements through the cell's metabolic network. semanticscholar.orgmdpi.com

Isotope labeling experiments are the cornerstone of MFA. nih.gov When Methyl-d3-malonic acid is introduced to cells or organisms, it enters the relevant metabolic pathways. Its deuterated methyl group (CD3) acts as a tracer. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect the mass shift (M+3) in downstream metabolites that have incorporated the deuterated methyl group. wikipedia.orgsigmaaldrich.comfrontiersin.org

The core principle of MFA is that the isotopic labeling pattern of a metabolite at a steady state is the flux-weighted average of the labeling patterns of its precursor substrates. nih.govnih.gov By measuring these patterns, researchers can construct and solve a system of algebraic equations that describe the metabolic network, ultimately yielding quantitative values for the fluxes through various enzymatic reactions. frontiersin.org This approach provides a dynamic view of cellular metabolism that is not attainable by simply measuring metabolite concentrations. nih.gov

Table 1: Key Concepts in Metabolic Flux Analysis (MFA) with Methyl-d3-malonic Acid

| Concept | Description | Relevance of Methyl-d3-malonic Acid |

| Isotope Tracer | A molecule containing one or more atoms with a non-natural isotopic abundance, used to follow the metabolic fate of a compound. | The three deuterium (B1214612) atoms on the methyl group serve as a stable, non-radioactive label that can be tracked through metabolic pathways. sigmaaldrich.com |

| Isotopomer | Molecules that have the same chemical formula and atomic connectivity but differ in the isotopic composition of their atoms. | The incorporation of the CD3 group from Methyl-d3-malonic acid into other molecules creates new isotopomers, which are detected by mass spectrometry. |

| Metabolic Flux | The rate of conversion of metabolites through a specific enzymatic or transport step in a metabolic network. frontiersin.org | MFA with this tracer allows for the quantification of fluxes in pathways involving methylmalonyl-CoA, such as propionate (B1217596) catabolism and anaplerosis into the TCA cycle. |

| Steady State | A condition where the concentrations of intracellular metabolites and all metabolic fluxes are constant over time. nih.gov | Most MFA experiments are conducted under assumed metabolic and isotopic steady-state conditions to simplify the mathematical modeling. |

Propionate is a short-chain fatty acid that is metabolized via the methylcitrate pathway or converted to propionyl-CoA. researchgate.net The catabolism of propionyl-CoA leads to the formation of D-methylmalonyl-CoA, which is then converted to L-methylmalonyl-CoA. Methyl-d3-malonic acid is an ideal tracer for this pathway because it is a direct precursor to methylmalonyl-CoA.

By administering Methyl-d3-malonic acid, researchers can trace the labeled methyl group as it moves through the subsequent steps of propionate catabolism. This allows for the precise quantification of the flux through this pathway, which is crucial for understanding the breakdown of odd-chain fatty acids and certain amino acids. wikipedia.orgtaylorandfrancis.com

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, responsible for the final oxidation of carbohydrates, fats, and proteins to produce energy. creative-proteomics.com The propionate catabolism pathway connects directly to the TCA cycle through the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key TCA cycle intermediate. nih.govnih.gov This type of reaction, which replenishes TCA cycle intermediates, is known as anaplerosis.

Using Methyl-d3-malonic acid as a tracer enables the measurement of anaplerotic flux from propionate and its precursors into the TCA cycle. researchgate.net The appearance of the d3-label in succinyl-CoA and subsequent TCA cycle intermediates like fumarate, malate, and oxaloacetate provides a quantitative measure of this specific input into the cycle. This is particularly important in studying metabolic diseases where this pathway is disrupted. nih.govresearchgate.net

The metabolic pathways of lipids and proteins are intricately linked to propionate catabolism. Specifically, the breakdown of odd-chain fatty acids results in the production of propionyl-CoA. youtube.com Similarly, the catabolism of the amino acids isoleucine, valine, threonine, and methionine also generates propionyl-CoA, which then enters the pathway leading to methylmalonyl-CoA. wikipedia.orgtaylorandfrancis.com

By using Methyl-d3-malonic acid, researchers can investigate the flux originating from the degradation of these specific amino acids and fatty acids. researchgate.net This provides insights into how these macronutrients contribute to central carbon metabolism and energy production, and how these processes are regulated under different physiological and pathological conditions. nih.gov

Elucidating Biochemical Mechanisms and Enzyme Activity

Beyond mapping metabolic fluxes, Methyl-d3-malonic acid is instrumental in studying the function and dysfunction of specific enzymes. Its labeled nature allows for sensitive and specific assays of enzyme activity, providing a deeper understanding of biochemical mechanisms.

Methylmalonyl-CoA mutase (MMUT) is a critical mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a vitamin B12-dependent reaction. wikipedia.orgwikipedia.org Genetic defects in the MUT gene lead to a deficiency in this enzyme, causing the inherited metabolic disorder methylmalonic acidemia (MMA). wikipedia.orgnih.gov This condition is characterized by the accumulation of methylmalonic acid and other toxic metabolites. nih.gov

Methyl-d3-malonic acid (or its activated form, Methyl-d3-malonyl-CoA) can be used as a substrate in enzymatic assays to directly measure the activity of MMUT. The rate of formation of deuterated succinyl-CoA (succinyl-CoA-d3) from Methyl-d3-malonyl-CoA provides a precise quantification of the enzyme's catalytic efficiency.

This technique is invaluable for:

Diagnosing MMA: Assessing residual MMUT activity in patient-derived cells. nih.gov

Characterizing Mutations: Determining how different mutations in the MUT gene affect enzyme function. wikipedia.org

Evaluating Therapies: Testing the efficacy of potential treatments, such as gene therapy or pharmacological chaperones, in restoring enzyme activity.

Studying Disease Pathophysiology: Investigating how MMUT deficiency leads to downstream metabolic disruptions, such as decreased TCA cycle function and energy metabolism impairment, in cellular and animal models. nih.govnih.gov

Table 2: Research Applications in Methylmalonyl-CoA Mutase Deficiency

| Research Area | Application of Methyl-d3-malonic Acid | Key Findings from Research |

| Enzyme Kinetics | Serves as a labeled substrate to measure the rate of conversion to succinyl-CoA-d3. | Allows for determination of kinetic parameters (Km, Vmax) for the MMUT enzyme and its variants. |

| Disease Modeling | Tracing metabolic disruptions in cell cultures or animal models with MMUT deficiency. | Studies have shown that MMUT deficiency leads to reduced anaplerosis and impaired TCA cycle activity. nih.govnih.gov |

| Biomarker Validation | Used to trace the production and clearance of methylmalonic acid and related metabolites. | Helps validate biomarkers like methylcitric acid and propionylcarnitine (B99956) for monitoring disease severity. h-brs.de |

| Therapeutic Screening | Quantifying the restoration of MMUT activity in response to experimental drugs or therapies. | Provides a direct measure of therapeutic efficacy at the enzymatic level. |

Investigation of Methylmalonyl-CoA Epimerase Deficiency

Methylmalonyl-CoA epimerase (MCEE) deficiency is a rare, autosomal recessive inborn error of metabolism. rarediseases.orgglobalgenes.orgmonarchinitiative.org This disorder is characterized by a mild to moderate, yet persistent, elevation of methylmalonic acid in bodily fluids, including plasma, urine, and cerebrospinal fluid. rarediseases.orgglobalgenes.orgmonarchinitiative.org The enzyme methylmalonyl-CoA epimerase plays a crucial role in the mitochondrial catabolism of several amino acids and odd-chain fatty acids, where it catalyzes the stereoisomerization of D-methylmalonyl-CoA to L-methylmalonyl-CoA, the direct substrate for the enzyme methylmalonyl-CoA mutase. mdpi.com

The clinical presentation of MCEE deficiency is highly variable, with affected individuals ranging from being completely asymptomatic to experiencing severe episodes of acute metabolic decompensation. nih.gov These episodes are often triggered by intercurrent illness and can manifest as metabolic acidosis with symptoms like vomiting, dehydration, and confusion. rarediseases.orgglobalgenes.org While some individuals may develop non-specific neurological symptoms such as ataxia and seizures, the condition is generally considered clinically less severe than other forms of isolated methylmalonic acidemia. nih.govnih.gov

Diagnosing MCEE deficiency, particularly through newborn screening (NBS), can be challenging. mdpi.com Standard NBS panels that measure propionylcarnitine (C3) may detect an elevation, which is also indicative of the more common methylmalonic acidemia (MMA) and propionic acidemia (PA). mdpi.com However, in MCEE deficiency, the elevation of methylmalonic acid itself may be negligible in the first days of life, only becoming apparent in later confirmatory analyses. mdpi.com Therefore, the presence of elevated C3 with only a slight increase in other markers like 2-methylcitric acid, and normal methylmalonic acid and homocysteine levels on an initial screen, should prompt consideration of MCEE deficiency in the differential diagnosis. mdpi.com

Table 1: Characteristics of Methylmalonyl-CoA Epimerase (MCEE) Deficiency

| Feature | Description |

|---|---|

| Metabolic Profile | Mild to moderate persistent elevation of methylmalonic acid in plasma, urine, and CSF. rarediseases.orgglobalgenes.orgmonarchinitiative.org |

| Enzymatic Defect | Deficiency of methylmalonyl-CoA epimerase, which converts D-methylmalonyl-CoA to L-methylmalonyl-CoA. mdpi.com |

| Clinical Spectrum | Asymptomatic to acute metabolic decompensation (metabolic acidosis, vomiting, confusion). rarediseases.orgglobalgenes.orgnih.gov |

| Newborn Screening | Challenging diagnosis; may show elevated propionylcarnitine (C3) with initially normal MMA levels. mdpi.com |

Impact on Mitochondrial Respiration and Cellular Metabolism

Research has demonstrated that MMA directly impairs the mitochondrial respiratory chain. nih.govnih.gov Specifically, it inhibits the function of succinate (B1194679) dehydrogenase (also known as Complex II), a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). nih.gov This inhibition disrupts the flow of electrons, leading to a cascade of adverse effects, including:

Reduced ATP Production: By impeding the ETC, MMA compromises the cell's primary mechanism for generating energy, leading to a state of bioenergetic failure. nih.gov

Increased Oxidative Stress: The disruption of the ETC can lead to an increase in the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like proteins, lipids, and DNA. nih.gov

Impaired Respiratory Capacity: Studies using neuronal cell lines (SH-SY5Y) have shown that exposure to MMA reduces routine and ATP-linked respiration. biorxiv.org Furthermore, it significantly decreases both the maximal respiration rate and the reserve respiratory capacity, which is the cell's ability to produce extra energy during times of stress. biorxiv.org

This mitochondrial dysfunction forces cells to shift their metabolic strategy. To compensate for the inefficient oxidative phosphorylation, cells may increase their rate of glycolysis, a less efficient method of ATP production. biorxiv.org This metabolic switch is suggested by findings of increased glucose consumption in cells exposed to MMA. biorxiv.org The resulting energy deficit and oxidative stress are thought to be major contributors to the pathophysiology observed in methylmalonic acidemias, particularly affecting organs with high energy demands such as the brain and kidneys. nih.gov

Table 2: Effects of Methylmalonic Acid (MMA) on Mitochondrial Function

| Parameter | Impact of Elevated MMA | Reference |

|---|---|---|

| Electron Transport Chain (ETC) | Inhibition, particularly of Succinate Dehydrogenase (Complex II). | nih.govnih.gov |

| ATP Production | Reduced, leading to impaired energy metabolism. | nih.gov |

| Reactive Oxygen Species (ROS) | Increased generation, causing oxidative stress. | nih.gov |

| Mitochondrial Respiration | Decreased routine, ATP-linked, maximal, and reserve capacity. | biorxiv.org |

| Cellular Metabolism | Increased reliance on glycolysis for energy. | biorxiv.org |

Role in Understanding Inborn Errors of Metabolism (IEMs)

Methylmalonic Acidemia (MMA) as a Diagnostic Marker and Research Focus

Methylmalonic acid is the quintessential diagnostic marker for methylmalonic acidemia (MMA), one of the most common congenital organic acidemias. frontiersin.orgnih.gov MMA is a group of inherited metabolic disorders caused by the deficient activity of the mitochondrial enzyme methylmalonyl-CoA mutase (MMUT) or by impaired synthesis of its essential cofactor, adenosylcobalamin. frontiersin.orgnih.govresearchgate.net This enzymatic block leads to the accumulation of methylmalonyl-CoA, which is subsequently hydrolyzed to methylmalonic acid.

The definitive diagnosis of MMA relies on the quantitative analysis of organic acids in urine and/or plasma, typically performed using gas chromatography-mass spectrometry (GC-MS). frontiersin.orgresearchgate.net A significant elevation of methylmalonic acid confirms the diagnosis. frontiersin.org In many cases, other metabolites are also elevated, including 3-hydroxypropionate (B73278) and 2-methylcitrate, which further supports the diagnosis. nih.govfrontiersin.org Newborn screening programs often use tandem mass spectrometry (MS/MS) to detect elevated levels of propionylcarnitine (C3) in dried blood spots, which serves as an initial flag for MMA and other related disorders like propionic acidemia. frontiersin.orgd-nb.info

As a research focus, MMA provides a critical model for understanding the pathophysiology of organic acidurias. The accumulation of methylmalonic acid and other toxic metabolites is known to cause multisystemic damage, with a particular impact on the central nervous system, leading to neurological dysfunction and developmental delay. frontiersin.orgnih.gov Research efforts are directed at elucidating the precise mechanisms of this toxicity, developing improved diagnostic methods, and exploring novel therapeutic strategies beyond dietary management. science.gov

Relationship with Vitamin B12 (Cobalamin) Metabolism and Deficiency

The metabolism of methylmalonic acid is intrinsically linked to vitamin B12 (cobalamin). mdpi.com Vitamin B12, in its active coenzyme form, 5'-deoxyadenosylcobalamin (AdoCbl), is an indispensable cofactor for the enzyme methylmalonyl-CoA mutase (MMUT). mdpi.comnih.govdntb.gov.ua This enzyme catalyzes the crucial final step in the catabolic pathway of several amino acids (isoleucine, valine, threonine, methionine) and odd-chain fatty acids, converting L-methylmalonyl-CoA into succinyl-CoA, which can then enter the Krebs cycle. nih.govmdpi.com

In cases of vitamin B12 deficiency, whether due to nutritional deficits or malabsorption, the activity of MMUT is impaired due to the lack of its AdoCbl cofactor. nih.govnih.gov This impairment leads directly to the accumulation of L-methylmalonyl-CoA and, consequently, elevated levels of methylmalonic acid in the blood and urine. nih.govmdpi.com For this reason, the concentration of methylmalonic acid is considered a highly sensitive and specific functional biomarker for assessing vitamin B12 status in tissues. science.govresearchgate.net

Furthermore, several subtypes of methylmalonic acidemia are not caused by defects in the MMUT enzyme itself, but rather by genetic defects in the complex cellular pathway responsible for transporting and converting dietary vitamin B12 into AdoCbl. nih.govresearchgate.net These disorders, known as cblA, cblB, and cblD-MMA, among others, underscore the critical role of the entire cobalamin processing pathway in preventing the accumulation of methylmalonic acid. nih.govnih.gov

Investigation of Other Organic Acidurias

The analysis of methylmalonic acid is crucial for the differential diagnosis of various organic acidurias, particularly in distinguishing methylmalonic acidemia (MMA) from propionic acidemia (PA). d-nb.info MMA and PA are often termed "classic" organic acidurias and share a common metabolic pathway that breaks down specific amino acids and fatty acids, leading to the production of propionyl-CoA. mdpi.comnih.govd-nb.info

The metabolic pathways for these two disorders diverge at the step following propionyl-CoA. In PA, a deficiency in the enzyme propionyl-CoA carboxylase causes a buildup of propionyl-CoA and its byproducts, such as 3-hydroxypropionic acid and methylcitrate. mdpi.comnih.gov In MMA, this enzyme is functional, but a downstream enzyme (methylmalonyl-CoA mutase or epimerase) is deficient. mdpi.com Therefore, the key distinguishing feature is the presence of high levels of methylmalonic acid in MMA, which is absent in PA. mdpi.comnih.gov This makes the measurement of methylmalonic acid an essential tool for accurate diagnosis.

The investigation of organic acidurias involves a comprehensive analysis of metabolites in urine and blood. nih.gov This metabolic profiling helps identify the specific enzymatic block and differentiate between various conditions, which may present with similar clinical symptoms of metabolic crisis. Other organic acidurias that are part of this differential diagnosis include isovaleric aciduria and maple syrup urine disease (MSUD). nih.govnih.gov

Applications in Nutritional and Dietary Research

The measurement of methylmalonic acid serves as a vital tool in nutritional and dietary research, primarily due to its strong and direct relationship with vitamin B12 status. science.gov As a sensitive functional biomarker, MMA levels reflect the adequacy of vitamin B12 at the cellular level, making it superior to simply measuring serum B12 concentrations, which may not accurately represent tissue stores or metabolic sufficiency. researchgate.net

In nutritional research, MMA is used to:

Assess Vitamin B12 Deficiency: It is a key parameter in studies evaluating the prevalence of vitamin B12 deficiency in various populations, especially in at-risk groups such as the elderly, vegetarians, and individuals with malabsorption disorders. nih.gov

Monitor Dietary Interventions: Researchers can measure changes in MMA levels to determine the effectiveness of vitamin B12 supplementation or dietary modifications aimed at improving B12 status.

Furthermore, research has explored how different dietary components can influence vitamin B12 metabolism and, by extension, MMA levels. For instance, studies have investigated the impact of dietary fibers, such as cellulose (B213188) and pectin, on the utilization of vitamin B12, noting changes in urinary MMA excretion. researchgate.net

The primary treatment for methylmalonic acidemia itself is dietary management, involving the strict restriction of protein intake, specifically the propiogenic amino acids—isoleucine, valine, threonine, and methionine—which are precursors to methylmalonyl-CoA. science.gov This therapeutic approach directly highlights the critical link between diet, metabolic disease, and the biochemical markers used to monitor them.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-methylcitrate |

| 3-hydroxypropionate |

| 5'-deoxyadenosylcobalamin (AdoCbl) |

| D-methylmalonyl-CoA |

| Glucose |

| Homocysteine |

| Isoleucine |

| L-methylmalonyl-CoA |

| Methionine |

| Methyl-d3-malonic acid |

| Methylmalonic acid (MMA) |

| Methylmalonyl-CoA |

| Propionylcarnitine (C3) |

| Propionyl-CoA |

| Succinate dehydrogenase |

| Succinyl-CoA |

| Threonine |

| Valine |

Assessment of Vitamin B12 Status in Various Populations (e.g., elderly, infants)

The accurate assessment of vitamin B12 status is crucial across different age groups, as deficiency can lead to severe and sometimes irreversible neurological and hematological damage. While direct measurement of serum vitamin B12 is a common first-line test, it has limitations in sensitivity and specificity. Consequently, functional markers of vitamin B12 deficiency, such as methylmalonic acid (MMA), have gained prominence. The use of isotopically labeled methyl-d3-malonic acid as an internal standard in mass spectrometry-based assays allows for precise quantification of endogenous MMA levels, thereby offering a more reliable indication of vitamin B12 status at the cellular level.

Elderly Population:

The elderly are particularly susceptible to vitamin B12 deficiency due to age-related changes in gastric acid secretion, leading to reduced absorption of the vitamin from food. Studies have consistently shown that elevated serum MMA is a more sensitive marker of B12 deficiency in this population compared to serum B12 levels alone. In many older adults, clinically significant B12 deficiency can be present despite serum B12 concentrations falling within the normal reference range. Elevated MMA levels in the elderly have been associated with cognitive impairment and an increased risk of neurological symptoms. rug.nl Furthermore, renal function, which often declines with age, can also influence MMA levels, necessitating careful interpretation of results in this demographic. nih.gov

A study involving 9,645 participants, with a mean age of 49 years, highlighted the prevalence of elevated MMA in individuals with low to normal serum B12 levels. The findings indicated that 56.2% of participants with serum B12 levels below 140 pmol/L had elevated MMA. Even in the range of 140-300 pmol/L, 13.5% showed elevated MMA, and 4.1% of those with B12 levels between 301-1000 pmol/L also had high MMA, underscoring the inadequacy of relying solely on serum B12 measurements. rug.nl

Serum MMA and Vitamin B12 Levels in an Adult Population

| Serum Vitamin B12 Level (pmol/L) | Percentage with Elevated MMA |

|---|---|

| <140 | 56.2% |

| 140-300 | 13.5% |

| 301-1000 | 4.1% |

Infant Population:

In infants, vitamin B12 is essential for rapid growth and neurological development. Deficiency in this early stage can have profound and lasting consequences. Breastfed infants are at a higher risk of B12 deficiency if their mothers have low B12 status, as the vitamin is transferred through breast milk. Newborn screening programs in some regions have started to include MMA as a marker to detect inherited metabolic disorders such as methylmalonic acidemia. However, elevated MMA in newborns can also be an indicator of maternal B12 deficiency. nih.gov

Research has shown that infants of mothers with inadequate B12 levels have significantly higher MMA concentrations. One study demonstrated that cobalamin supplementation in infants led to a marked decrease in plasma MMA levels, from a median of 0.58 µmol/L to 0.20 µmol/L, confirming that elevated MMA in infancy is often indicative of a functional B12 deficiency that is correctable with supplementation. bevital.no Another study comparing breastfed and formula-fed infants found that urinary MMA levels were higher in the breastfed group at 2 and 6 months of age, corresponding to lower serum B12 levels. nih.gov

Urinary Methylmalonic Acid (uMMA) Levels in Infants by Feeding Type

| Age | Feeding Type | Median uMMA (mmol/mol creatinine) |

|---|---|---|

| Birth | Mother's Milk | 11.97 |

| Formula | 10.88 | |

| 2 Months | Mother's Milk | 25.50 |

| Formula | 23.97 | |

| 6 Months | Mother's Milk | 19.77 |

| Formula | 15.00 |

Clinical Research Applications of Methyl D3 Malonic Acid

Diagnostic Biomarker Research

The accurate measurement of methylmalonic acid is crucial for diagnosing and managing certain inborn errors of metabolism and acquired vitamin B12 deficiency. nih.gov Methyl-d3-malonic acid is central to the analytical methods that make this precise quantification possible.

Methyl-d3-malonic acid (MMA-d3) serves as an ideal internal standard for the quantification of methylmalonic acid in biological samples like plasma, serum, and urine. caymanchem.comcerilliant.com The gold-standard method for this analysis is stable isotope dilution mass spectrometry, employed in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. nih.govoup.comacpjournals.org

The principle of this technique involves adding a known amount of MMA-d3 to patient samples, standards, and controls before sample processing and extraction. nih.gov Because MMA-d3 is chemically identical to the endogenous MMA, it experiences the same extraction inefficiencies and matrix effects during the analytical process. However, due to the three deuterium (B1214612) atoms in its methyl group, it has a slightly higher molecular weight, making it distinguishable by the mass spectrometer. caymanchem.comnih.gov By comparing the signal intensity of the patient's natural MMA to the known concentration of the MMA-d3 internal standard, a highly accurate and precise concentration can be calculated. nih.gov

This method corrects for variations in sample preparation and instrument response, ensuring reliable results. nih.gov For instance, in LC-MS/MS analysis, specific mass transitions are monitored for both the analyte and the standard. After a derivatization step, commonly forming butyl esters, the instrument can be set to monitor the transition of the precursor ion to a specific product ion for both molecules. nih.govoup.com

| Compound | Form | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Methylmalonic Acid (MMA) | Dibutyl Ester | 231.0 | 119.1 | nih.govoup.com |

| Methyl-d3-malonic acid (MMA-d3) | Dibutyl Ester | 234.1 | 122.0 | nih.govoup.com |

| Methylmalonic Acid (MMA) | Underivatized (Negative Ion Mode) | 117.3 | 73.1 | restek.com |

| Methyl-d3-malonic acid (MMA-d3) | Underivatized (Negative Ion Mode) | 120.2 | 76.2 | nih.govrestek.com |

Newborn screening programs are public health initiatives designed to detect treatable disorders in infants before symptoms develop. nih.gov Tandem mass spectrometry is a cornerstone of modern screening, allowing for the detection of various inborn errors of metabolism from a single dried blood spot (DBS). nih.govkoreamed.org Methylmalonic acidemia (MMA) and propionic acidemia (PA) are two such disorders identified through elevated levels of propionylcarnitine (B99956) (C3) in the initial screen. hrsa.govservice.gov.uk

However, elevated C3 is not specific to these conditions and can lead to false positives. nih.govct.gov To improve specificity, many programs have implemented second-tier testing strategies, which involve the direct quantification of methylmalonic acid and other specific biomarkers from the original DBS sample. nih.govnih.govmdpi.com The accurate measurement of MMA in these second-tier tests is critical, and this is achieved using methods that rely on Methyl-d3-malonic acid as an internal standard. nih.govfrontiersin.org This approach helps to reliably differentiate newborns with true metabolic disorders from those with benign elevations, ensuring that affected infants receive timely confirmatory testing and intervention while minimizing unnecessary stress and follow-up for healthy babies. ct.govresearchgate.net

For patients diagnosed with methylmalonic acidemia or vitamin B12 deficiency, ongoing monitoring is essential to manage the condition and evaluate the effectiveness of treatment. nih.gov Therapeutic interventions may include strict dietary management, carnitine supplementation, and, for responsive patients, high doses of vitamin B12 (cobalamin). medscape.comnih.gov

The quantitative measurement of MMA in blood or urine serves as a direct biochemical indicator of treatment success. nih.govmedscape.com By regularly monitoring MMA levels, clinicians can assess a patient's metabolic control and make timely adjustments to their treatment plan. frontiersin.orgnih.gov The use of Methyl-d3-malonic acid in isotope dilution mass spectrometry assays provides the precision necessary for this longitudinal monitoring, allowing for the detection of subtle but clinically significant changes in a patient's MMA concentration over time. nih.gov

Elevated MMA is not exclusive to a single condition; it can result from various inherited and acquired causes. oup.comnih.gov Inherited forms, known as methylmalonic acidemias, are caused by genetic mutations affecting the methylmalonyl-CoA mutase enzyme or the metabolic pathways of its cofactor, vitamin B12. hrsa.govmedscape.comnih.gov Acquired causes are most commonly due to a functional deficiency of vitamin B12. nih.govnih.gov

Accurately distinguishing between these etiologies is crucial for proper management and genetic counseling. nih.govfrontiersin.org Diagnostic algorithms often use the precise concentration of MMA, sometimes in conjunction with other biomarkers like homocysteine, to guide the differential diagnosis. nih.govnih.gov For example, newborn screening programs use quantitative MMA results to help differentiate between genetic methylmalonic acidemia and cases of maternal vitamin B12 deficiency, which can cause transient MMA elevation in the infant. nih.govct.gov The high accuracy of MMA quantification, which is dependent on the use of Methyl-d3-malonic acid as an internal standard, is fundamental to this diagnostic process. nih.govacpjournals.org

Methodological Development for Clinical Laboratories

The reliability of Methyl-d3-malonic acid as an internal standard has not only improved the accuracy of MMA testing but has also facilitated the development of more efficient and scalable assays for clinical use.

Clinical diagnostic laboratories face constant pressure to process a high volume of samples quickly, accurately, and cost-effectively. nih.govnih.gov The development of high-throughput assays is essential to meet these demands, particularly for widespread screening programs. clpmag.comlabmedica.com

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 0.1 - 1.0 µM | nih.gov |

| Lower Limit of Detection (LLOD) | 0.1 µM | nih.gov |

| Intra-assay Precision (%CV) | 1.5% at 0.29 µM | nih.gov |

| Inter-assay Precision (%CV) | 4.6% - 8.3% across various concentrations | nih.gov |

| Mean Recovery | 100% | nih.gov |

Standardization of Measurement Procedures and Reference Ranges

The quantification of methylmalonic acid (MMA) in clinical laboratories is crucial for diagnosing and monitoring vitamin B12 deficiency and inherited metabolic disorders like methylmalonic acidemia. nih.govnih.gov The use of a stable isotope-labeled internal standard is a cornerstone of achieving accurate and precise measurements. Methyl-d3-malonic acid (d3-MMA) is widely employed for this purpose in isotope dilution mass spectrometry methods, most commonly with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.govnih.gov

The fundamental principle of this approach is the addition of a known amount of Methyl-d3-malonic acid to the patient sample at the beginning of the analytical process. nih.gov Because d3-MMA is chemically identical to the endogenous MMA, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement during analysis. nih.govnih.gov By measuring the ratio of the signal from the endogenous MMA to the signal from the d3-MMA internal standard, the concentration of MMA in the original sample can be calculated with high accuracy, correcting for procedural variations. nih.gov

This standardization is critical for establishing reliable reference ranges. An international study involving 13 laboratories highlighted significant among-laboratory imprecision in MMA measurements, emphasizing the need for improved calibration and the use of high-quality reference materials to ensure comparability of results across different methods and institutions. nih.gov The use of d3-MMA is integral to developing these reference materials and external quality assessment programs. nih.gov

Reference ranges can vary based on the population and the analytical method used. For instance, a study establishing a method for analyzing MMA in dried blood spots (DBS) determined reference ranges for several metabolites in a healthy control group. frontiersin.org

Table 1: Example Reference Ranges for MMA in Dried Blood Spots (DBS)

| Analyte | Reference Range (25th–95th percentile) |

| Methylmalonic acid | 0.04–1.02 μmol/L |

| Methylcitric acid | 0.02–0.27 μmol/L |

| Homocysteine | 1.05–8.22 μmol/L |

Data sourced from a study on biomarkers in dried blood spots. frontiersin.org

By enabling robust and reproducible quantification, Methyl-d3-malonic acid plays an essential role in the standardization that allows for the definition of clear clinical decision limits and reference intervals for diagnosing and managing patients. nih.govnih.gov

Evaluation of Sample Types for Analysis (e.g., serum, plasma, urine, dried blood spots)

Methyl-d3-malonic acid is instrumental in methods developed to quantify methylmalonic acid (MMA) across a variety of clinical sample types. The choice of sample often depends on the clinical context, patient population, and logistical considerations. The most common matrices include serum, plasma, urine, and dried blood spots (DBS). medlineplus.gov

Serum and Plasma Serum and plasma are the most conventional samples for MMA analysis and are often used interchangeably. nih.govlabcorp.com Isotope dilution methods using d3-MMA have been extensively validated for both serum and plasma. nih.govnih.gov An international study comparing MMA measurements in serum and EDTA-plasma across 13 laboratories found no significant systematic differences between the two sample types, though it did note considerable imprecision among laboratories regardless of the matrix. nih.gov The stability of MMA is good in both refrigerated and frozen serum and plasma, allowing for flexibility in sample handling and storage. labcorp.com

Urine Urine is another viable sample for MMA testing, particularly for diagnosing inborn errors of metabolism where MMA excretion can be extremely high. nih.govmedlineplus.gov Urinary MMA analysis can be performed as a random sample or a 24-hour collection. medlineplus.gov As with blood-based tests, stable isotope dilution with d3-MMA is the preferred method for quantification to ensure accuracy.

Dried Blood Spots (DBS) Dried blood spots have emerged as a highly valuable sample type, especially for newborn screening and large-scale population studies in remote areas. nih.govresearchgate.net The collection process, a simple heel prick, is minimally invasive and cost-effective. medlineplus.govnih.gov Several LC-MS/MS methods have been specifically developed and validated for quantifying MMA in DBS using Methyl-d3-malonic acid as the internal standard. nih.govresearchgate.net

Research has demonstrated a strong correlation between MMA concentrations measured in DBS and those in traditional plasma samples (correlation coefficient ρ = 0.90). nih.gov Furthermore, MMA has been shown to be stable in DBS for extended periods under various storage conditions, which is a significant logistical advantage. nih.govresearchgate.net

Table 2: Stability of MMA in Dried Blood Spots (DBS) at Different Temperatures

| Storage Temperature | Duration of Stability |

| Room Temperature | 1 week |

| Refrigerator (2-8°C) | 8 weeks |

| -20°C | Long-term stability |

| -80°C | At least 1 year |

Data compiled from studies on MMA quantification in dried blood spots. nih.govresearchgate.net

The use of Methyl-d3-malonic acid ensures that regardless of the sample matrix chosen, the analytical method can achieve the necessary precision and accuracy for clinical decision-making. nih.govnih.gov

Addressing Interferences and Analytical Challenges in Clinical Samples

The accurate measurement of methylmalonic acid (MMA) in clinical samples is subject to several analytical challenges, including potential interferences and matrix effects. nih.govnih.gov The use of Methyl-d3-malonic acid as an internal standard is a critical strategy to mitigate many of these issues, particularly in complex biological matrices like plasma, serum, and urine. caymanchem.comnih.gov